molecular formula C20H14BrN3O2 B3605204 6-BROMO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE

6-BROMO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B3605204
M. Wt: 408.2 g/mol
InChI Key: GDDGVPQBHCQHEI-UHFFFAOYSA-N
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Description

6-BROMO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a furan ring attached to the nitrogen atom, and a pyridine ring at the 2nd position of the quinoline core. The carboxamide group at the 4th position further adds to its structural complexity. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Properties

IUPAC Name

6-bromo-N-(furan-2-ylmethyl)-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O2/c21-14-5-6-18-16(9-14)17(20(25)23-12-15-4-2-8-26-15)10-19(24-18)13-3-1-7-22-11-13/h1-11H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDGVPQBHCQHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-BROMO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom at the 6th position of the quinoline ring.

    Coupling Reaction: Attachment of the furan ring to the nitrogen atom through a coupling reaction.

    Pyridine Introduction: Incorporation of the pyridine ring at the 2nd position of the quinoline core.

    Carboxamide Formation: Formation of the carboxamide group at the 4th position.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

6-BROMO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-BROMO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-BROMO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. It may also interact with enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

6-BROMO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline-4-carboxamide: A simpler derivative lacking the bromine, furan, and pyridine groups.

    2-(Pyridin-3-yl)quinoline: A compound with a similar structure but without the bromine and carboxamide groups.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-BROMO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
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6-BROMO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE

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